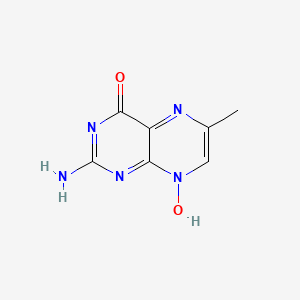
2-Amino-8-hydroxy-6-methylpteridin-4(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one is a heterocyclic compound with a pteridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one can be achieved through various synthetic routes. One efficient method involves a one-pot, three-component reaction of an aromatic aldehyde, malononitrile or a cyanoacetate, and 5-hydroxy-2-methyl-4H-pyran-4-one (allomaltol) in the presence of a catalytic amount of silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) in aqueous ethanol . This method offers advantages such as short reaction time, mild reaction conditions, high yields, and convenience.
Industrial Production Methods
Industrial production methods for 2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one typically involve large-scale synthesis using similar reaction conditions as described above. The use of recyclable catalysts and environmentally benign reagents is emphasized to ensure sustainable and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pteridine compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of antiviral and anticancer drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity. This interaction can lead to various biological effects, such as inhibition of viral replication or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopteridin-4(3H)-one: A similar compound with a pteridine core structure, known for its biological activities.
2-Aminopyrimidin-4(3H)-one: Another related compound with potential antiviral and anticancer properties.
Uniqueness
2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one is unique due to its specific substitution pattern on the pteridine core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
20210-03-1 |
|---|---|
Molekularformel |
C7H7N5O2 |
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
2-amino-8-hydroxy-6-methylpteridin-4-one |
InChI |
InChI=1S/C7H7N5O2/c1-3-2-12(14)5-4(9-3)6(13)11-7(8)10-5/h2,14H,1H3,(H2,8,11,13) |
InChI-Schlüssel |
NDZIBWLGQXVZFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C2=NC(=NC(=O)C2=N1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


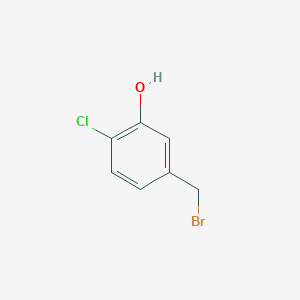
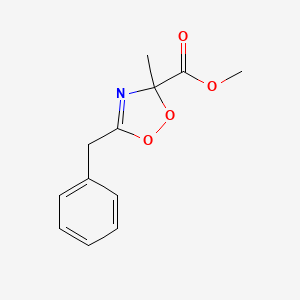


![Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester](/img/structure/B14008666.png)
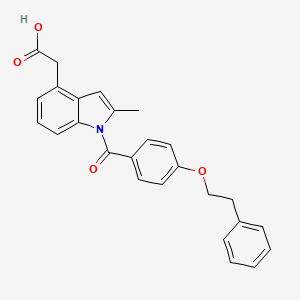
![Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14008677.png)
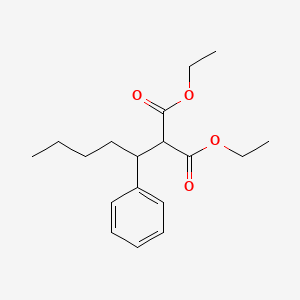
![1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene](/img/structure/B14008686.png)
![4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione](/img/structure/B14008687.png)
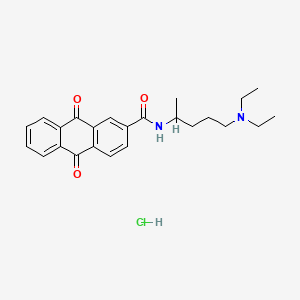
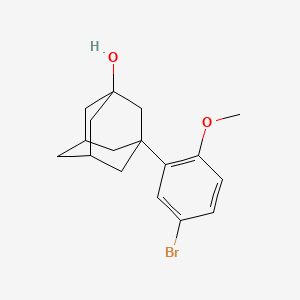
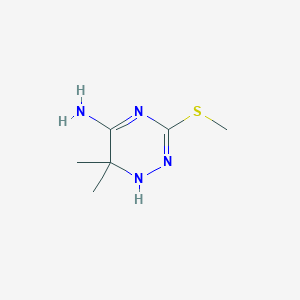
![2,3-Bis(morpholin-4-yl)-3-phenyl-1-[4-(2-phenylethyl)phenyl]propan-1-one](/img/structure/B14008706.png)
